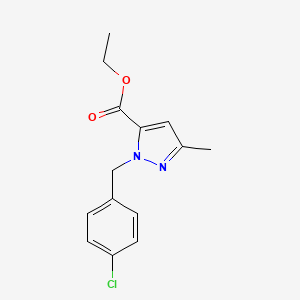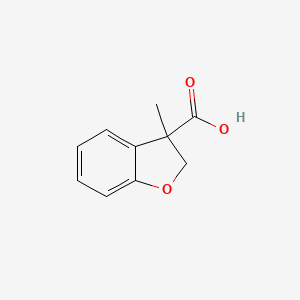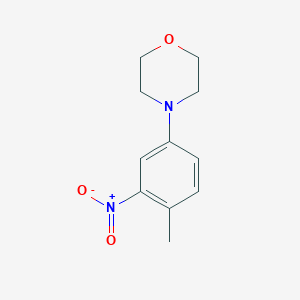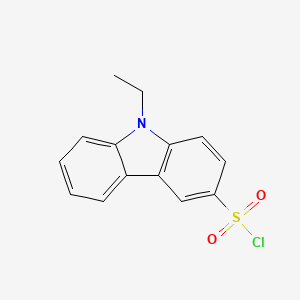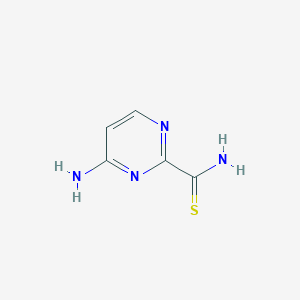
1,5-Diazafluorene
Overview
Description
1,5-Diazafluorene is a heterocyclic compound that features a fluorene core with two nitrogen atoms replacing carbon atoms at positions 1 and 5. This compound is known for its unique structural properties, which make it an ideal candidate for various applications in coordination chemistry, catalysis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diazafluorene can be synthesized through several methods. One common approach involves the oxidative ring contraction of 1,10-phenanthroline using permanganate in basic aqueous media to yield 4,5-diazafluoren-9-one. This intermediate is then subjected to a Wolff-Kishner reduction with hydrazine monohydrate at high temperature to produce this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale adaptation of laboratory procedures, ensuring high yield and purity through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,5-Diazafluorene undergoes various chemical reactions, including:
Oxidation: Conversion to 4,5-diazafluoren-9-one.
Reduction: Wolff-Kishner reduction to form the parent compound.
Substitution: Formation of Schiff bases through condensation reactions with aldehydes or ketones
Common Reagents and Conditions
Oxidation: Potassium permanganate in basic aqueous media.
Reduction: Hydrazine monohydrate under high temperature.
Substitution: Aldehydes or ketones in the presence of acid catalysts
Major Products
Oxidation: 4,5-Diazafluoren-9-one.
Reduction: this compound.
Substitution: Schiff bases and other derivatives
Scientific Research Applications
1,5-Diazafluorene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-diazafluorene largely depends on its ability to coordinate with metal ions. The nitrogen atoms in the diazafluorene ring can donate electron pairs to metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and polymerization .
Comparison with Similar Compounds
1,5-Diazafluorene can be compared with other similar compounds such as:
4,5-Diazafluoren-9-one: An oxidized form of this compound, used in similar applications but with different reactivity due to the presence of a carbonyl group.
2,2’-Bipyridine: A related compound with two pyridine rings, commonly used as a ligand in coordination chemistry.
1,10-Phenanthroline: Another nitrogen-containing heterocycle, often used in metal complexation and catalysis.
The uniqueness of this compound lies in its structural flexibility and ability to form a variety of coordination complexes, making it a versatile tool in both fundamental and applied research .
Properties
IUPAC Name |
3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-3-8-7-10-9(4-2-5-12-10)11(8)13-6-1/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWFNGCAKYJFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C1N=CC=C3)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2R,3R,4R,5R)-3-Acetyloxy-5-(2-amino-6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B3254792.png)
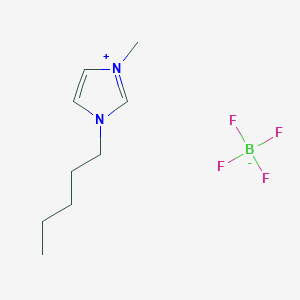
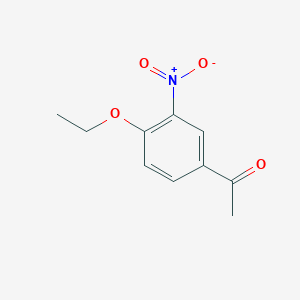

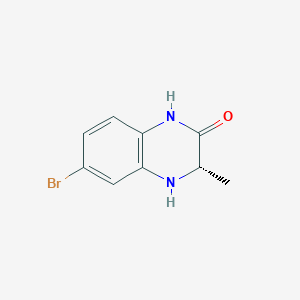
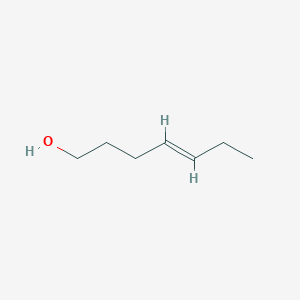

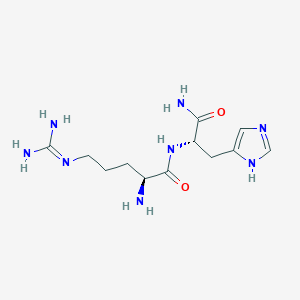
![tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3254845.png)
